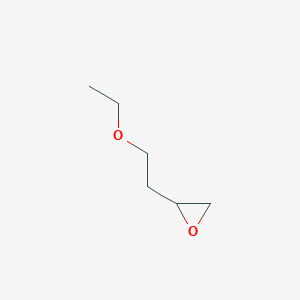

2-(2-Ethoxyethyl)oxirane

Descripción

Significance of Epoxide Ring Systems in Organic Synthesis and Materials Science

Epoxides are versatile building blocks in organic synthesis due to their susceptibility to ring-opening reactions by a wide array of nucleophiles. numberanalytics.comrsc.org This reactivity allows for the stereospecific introduction of two functional groups on adjacent carbon atoms, a transformation that is fundamental to the synthesis of complex molecules, including pharmaceuticals and natural products. numberanalytics.comrsc.orgmdpi.com The ability to control the stereochemistry of these reactions has been greatly enhanced by the development of asymmetric epoxidation methods, such as the Sharpless and Jacobsen epoxidations, which provide access to optically pure epoxides. numberanalytics.comacs.org

In materials science, the reactivity of the epoxide ring is harnessed in the production of epoxy resins. These thermosetting polymers are formed by the reaction of an epoxide with a hardener, resulting in a cross-linked network with high mechanical strength, thermal stability, and chemical resistance. solubilityofthings.com This makes them indispensable in adhesives, coatings, and composite materials. allen.insolubilityofthings.com Furthermore, epoxide-containing polymers are valuable as intermediates for the synthesis of a wide range of functionalized polymers through post-polymerization modifications. tdl.org

Structural Characteristics of 2-(2-Ethoxyethyl)oxirane: Impact on Reactivity Profiles

The structure of this compound, with its IUPAC name this compound and CAS number 99115-90-9, features a central oxirane ring substituted with an ethoxyethyl group. bldpharm.comwikipedia.org This substituent significantly influences the molecule's physical and chemical properties. The ether linkage within the substituent introduces a degree of polarity and potential for hydrogen bonding, which can affect its solubility and interaction with other reagents.

The presence of the ethoxyethyl group also impacts the reactivity of the oxirane ring. The electron-donating nature of the ether oxygen can influence the electron density of the epoxide ring, potentially affecting the rates and regioselectivity of ring-opening reactions. Computational studies on substituted epoxides have shown that substituents have a strong influence on the barriers to ring-opening and other reactions. acs.orgacs.org In acid-catalyzed ring-opening reactions, the protonated epoxide is more electrophilic, and nucleophilic attack is favored at the more substituted carbon atom. allen.inresearchgate.net Conversely, under base-catalyzed conditions, the nucleophile typically attacks the less sterically hindered carbon atom. researchgate.net The specific nature of the ethoxyethyl group will therefore play a crucial role in directing the outcome of such transformations.

Historical Development of Synthetic Methodologies for Oxirane Derivatives

The synthesis of oxiranes has a rich history, with several key methods being developed over time. One of the earliest and most fundamental methods is the epoxidation of alkenes using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). allen.in This reaction proceeds through a concerted mechanism and is generally stereospecific.

Another historically significant route is the halohydrin method, which involves the reaction of an alkene with a halogen and water to form a halohydrin, followed by treatment with a base to induce intramolecular Williamson ether synthesis, closing the ring to form the epoxide. allen.inwikipedia.org

The industrial production of simple epoxides like ethylene (B1197577) oxide has evolved from the chlorohydrin process to the more efficient direct oxidation of ethylene over a silver catalyst. wikipedia.org For more complex and substituted oxiranes, a variety of methods have been developed. For instance, the synthesis of 2-ethylhexyl glycidyl (B131873) ether, a compound structurally related to this compound, involves the condensation of 2-ethylhexanol with epichlorohydrin (B41342) catalyzed by a Lewis acid, followed by dehydrochlorination. wikipedia.org This highlights a common strategy for introducing specific side chains onto an oxirane ring. The development of asymmetric epoxidation techniques in the latter half of the 20th century represented a major breakthrough, enabling the synthesis of enantiomerically pure epoxides, which are crucial for the production of chiral drugs and other biologically active molecules. numberanalytics.comacs.org

Overview of Current Research Trajectories Involving Substituted Oxiranes

Contemporary research on substituted oxiranes is multifaceted, spanning from fundamental reactivity studies to applications in advanced materials and drug discovery. A significant area of focus is the development of novel and more sustainable catalytic systems for epoxide synthesis and ring-opening reactions. researchgate.netrsc.org This includes the use of earth-abundant metal catalysts and organocatalysts to improve efficiency and reduce environmental impact. acs.orgrsc.org

The synthesis of functionally substituted oxiranes with complex architectures, such as those containing adamantane (B196018) moieties, is being explored to create molecules with unique properties and potential applications in medicinal chemistry and materials science. researchgate.net Researchers are also investigating the intricate details of epoxide reactivity through computational studies to better predict and control reaction outcomes. acs.orgacs.org

Furthermore, the use of substituted epoxides as monomers in ring-opening polymerization continues to be a vibrant area of research, leading to the development of new polymers with tailored properties. tdl.org The modification of these epoxide-containing polymers allows for the creation of a diverse range of functional materials. tdl.org The synthesis of complex natural products, such as alkaloids and terpenoids, often relies on the strategic use of epoxide ring-opening reactions to construct key structural features. rsc.org

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-ethoxyethyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-7-4-3-6-5-8-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHDNKAJUJZWGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 2 2 Ethoxyethyl Oxirane

Nucleophilic Ring-Opening Reactions

The core reactivity of 2-(2-Ethoxyethyl)oxirane involves the cleavage of a carbon-oxygen bond in the epoxide ring by a nucleophile. This process relieves the ring strain and is a key transformation in the synthesis of various functionalized molecules.

Under acidic conditions, the ring-opening of this compound is initiated by the protonation of the epoxide oxygen. This step creates a much better leaving group (a hydroxyl group) and activates the ring toward nucleophilic attack. byjus.comlibretexts.org The mechanism of this reaction is best described as a hybrid between a classic SN1 and SN2 reaction. byjus.comlibretexts.org

Following protonation of the epoxide oxygen, the carbon-oxygen bonds begin to weaken and lengthen. A significant degree of positive charge, or carbocation character, develops on the two carbons of the epoxide ring. libretexts.org This positive charge is better stabilized on the more substituted (secondary) carbon atom compared to the less substituted (primary) carbon. Consequently, the transition state has considerable SN1 character. openstax.org

This electronic preference dictates the regioselectivity of the reaction. The incoming nucleophile will preferentially attack the more substituted carbon—the site that can best accommodate the developing positive charge. byjus.comlibretexts.org Even though the reaction exhibits SN1-like regioselectivity, the nucleophile attacks before a discrete carbocation intermediate is formed, a characteristic of an SN2 process. byjus.com

A wide array of nucleophiles can be employed for the acid-catalyzed ring-opening of this compound, leading to a variety of functionalized products.

Water: In the presence of aqueous acid, hydrolysis occurs, yielding a diol. The water molecule attacks the more substituted carbon to form 1-(2-ethoxyethoxy)propane-2,3-diol after deprotonation. byjus.comlibretexts.org

Alcohols: When an alcohol (e.g., methanol (B129727) or ethanol) is used as the nucleophile in an acidic medium, the reaction produces an ether and an alcohol functional group in the product. For example, reaction with methanol would yield 1-(2-ethoxyethoxy)-3-methoxypropan-2-ol.

Amines: Amines are effective nucleophiles for opening the protonated epoxide ring. The reaction typically requires a subsequent deprotonation step to yield the neutral amino alcohol product. sci-hub.sekpi.ua

Thiols: Thiols react in a similar fashion to alcohols, with the sulfur atom acting as the nucleophile to form a thioether and an alcohol. This reaction is a key step in the formation of certain epoxy-based adhesives and polymers. rsc.org

Table 1: Acid-Catalyzed Ring-Opening Reactions of this compound

| Nucleophile | Reagent Example | Major Product |

| Water | H₂O / H₂SO₄ (cat.) | 1-(2-ethoxyethoxy)propane-2,3-diol |

| Alcohol | CH₃OH / H₂SO₄ (cat.) | 1-(2-ethoxyethoxy)-3-methoxypropan-2-ol |

| Amine | CH₃NH₂ / H⁺ (cat.) | 1-(2-ethoxyethoxy)-3-(methylamino)propan-2-ol |

| Thiol | CH₃SH / H⁺ (cat.) | 1-(2-ethoxyethoxy)-3-(methylthio)propan-2-ol |

In the presence of a strong nucleophile or basic conditions, the ring-opening of this compound proceeds through a different mechanism without prior protonation of the epoxide oxygen. libretexts.org This reaction is driven by the nucleophilic attack on one of the electrophilic carbons of the epoxide ring, which overcomes the poor leaving group nature of the alkoxide by relieving the significant ring strain. youtube.commasterorganicchemistry.com

The base-catalyzed ring-opening is a classic SN2 reaction. libretexts.orgmasterorganicchemistry.com In this mechanism, steric hindrance is the dominant factor determining the site of attack. The strong nucleophile (which is often a strong base like hydroxide (B78521) or an alkoxide) will attack the less sterically hindered carbon atom of the epoxide ring. openstax.orgchemistrysteps.com For this compound, this is the primary carbon.

The reaction proceeds in a single step where the nucleophile attacks the less substituted carbon, leading to the simultaneous cleavage of the C-O bond. This forms an alkoxide intermediate, which is subsequently protonated during a workup step (e.g., by adding water or a mild acid) to yield the final alcohol product. masterorganicchemistry.com

Table 2: Base-Catalyzed Ring-Opening Reactions of this compound

| Nucleophile | Reagent Example | Major Product |

| Hydroxide | 1. NaOH / H₂O 2. H₃O⁺ workup | 1-(2-ethoxyethoxy)propane-2,3-diol |

| Alkoxide | 1. NaOCH₃ / CH₃OH 2. H₃O⁺ workup | 2-(2-ethoxyethoxy)-1-methoxypropan-3-ol |

| Amine | CH₃NH₂ | 2-(2-ethoxyethoxy)-1-(methylamino)propan-3-ol |

| Thiolate | 1. NaSCH₃ 2. H₃O⁺ workup | 2-(2-ethoxyethoxy)-1-(methylthio)propan-3-ol |

Base-Catalyzed and Nucleophile-Initiated Ring Opening

Strong Nucleophile Utilization (e.g., organometallic reagents, hydrides, alkoxides, azides)

The reaction of this compound with strong nucleophiles proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. chemistrysteps.commasterorganicchemistry.com Due to the significant ring strain of the epoxide, it is susceptible to ring-opening even by moderately basic nucleophiles, a reaction not typically observed in acyclic ethers. chemistrysteps.com In this Sₙ2 pathway, the nucleophile attacks one of the electrophilic carbon atoms of the oxirane ring, leading to the simultaneous cleavage of a carbon-oxygen bond.

For an unsymmetrical epoxide like this compound, which possesses a primary and a secondary carbon in the ring, the site of nucleophilic attack is dictated by steric hindrance. Strong, basic nucleophiles preferentially attack the less sterically hindered carbon atom. openstax.orgyoutube.com In this case, the attack occurs at the terminal (primary) carbon of the oxirane ring. This regioselectivity is a hallmark of the Sₙ2 mechanism in epoxide ring-opening under basic or neutral conditions. masterorganicchemistry.com

A diverse array of strong nucleophiles can be employed for this transformation:

Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) are potent carbon nucleophiles that react with epoxides to form new carbon-carbon bonds. libretexts.orgucalgary.ca The reaction with this compound would yield a primary alcohol after an acidic workup, with the alkyl group from the organometallic reagent attached to the terminal carbon. libretexts.orgtransformationtutoring.com

Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) serve as a source of hydride ions (H⁻). youtube.comucalgary.ca The hydride attacks the less substituted carbon, resulting in the formation of an alcohol after protonation.

Alkoxides and Hydroxides: Alkoxides (RO⁻) and hydroxide (OH⁻) are effective oxygen nucleophiles that open the epoxide ring to produce β-hydroxy ethers or 1,2-diols, respectively. masterorganicchemistry.comopenstax.org

Azides: The azide (B81097) ion (N₃⁻) is an excellent nucleophile that opens the epoxide ring to form β-azido alcohols, which are valuable synthetic intermediates.

The general mechanism involves the direct attack of the nucleophile on the primary carbon, forming a transient alkoxide intermediate. This intermediate is then protonated in a subsequent workup step (e.g., with water or dilute acid) to yield the final alcohol product. chemistrysteps.commasterorganicchemistry.com

Table 1: Regioselectivity of Ring Opening of this compound with Strong Nucleophiles

| Nucleophile | Reagent Example | Site of Attack | Product Type (after workup) |

| Organometallic | CH₃MgBr | Primary Carbon | Secondary Alcohol |

| Hydride | LiAlH₄ | Primary Carbon | Primary Alcohol |

| Alkoxide | NaOCH₂CH₃ | Primary Carbon | β-Hydroxy Ether |

| Azide | NaN₃ | Primary Carbon | β-Azido Alcohol |

Stereochemical Outcomes (e.g., inversion of configuration)

The ring-opening of epoxides with strong nucleophiles is a stereospecific reaction. Consistent with the Sₙ2 mechanism, the nucleophile attacks the electrophilic carbon from the side opposite to the carbon-oxygen bond (backside attack). chemistrysteps.comyoutube.com This backside attack results in an inversion of the stereochemical configuration at the carbon center where the substitution occurs. youtube.comstackexchange.com

If we consider a chiral, enantiomerically pure starting material, such as (R)-2-(2-ethoxyethyl)oxirane, the nucleophilic attack will occur at the primary carbon. While this specific carbon is not a stereocenter, the reaction's stereospecificity is critically important when the attack occurs at a chiral center. For this compound, the stereocenter is the secondary carbon. If reaction conditions were altered to favor attack at this site (see section 3.1.3.1), an inversion of its configuration would be observed. youtube.com The stereochemistry of the unattacked carbon atom remains unchanged. youtube.com

Catalytic Modulations of Ring Opening

Catalysts can significantly alter the rate and selectivity of epoxide ring-opening reactions. By activating the epoxide, catalysts can enable reactions with weaker nucleophiles and, in some cases, modify the regiochemical outcome.

Lewis Acid Catalysis (e.g., BF₃·Et₂O, metal triflates)

Lewis acids are highly effective catalysts for epoxide ring-opening. researchgate.netucdavis.edu They function by coordinating to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bonds, making the ring carbons more electrophilic and the oxygen a better leaving group. nih.govnih.gov Common Lewis acids used for this purpose include boron trifluoride etherate (BF₃·Et₂O) and metal triflates, such as aluminum triflate (Al(OTf)₃) or samarium triflate. semanticscholar.orgtandfonline.com

The mechanism of Lewis acid-catalyzed ring-opening can have characteristics of both Sₙ1 and Sₙ2 pathways. libretexts.orglibretexts.org After coordination of the Lewis acid, the C-O bond begins to break, and a partial positive charge develops on the carbon atoms. The nucleophile then attacks. The regioselectivity of this attack depends on the substitution pattern of the epoxide:

For epoxides with primary and secondary carbons, like this compound, the attack often still occurs at the less hindered primary carbon, consistent with an Sₙ2-like mechanism.

However, if one of the carbons is tertiary or can otherwise stabilize a positive charge (e.g., benzylic), the nucleophilic attack preferentially occurs at the more substituted carbon. openstax.orglibretexts.org This is due to the development of significant carbocationic character at this position, making the reaction more Sₙ1-like. libretexts.org

Even with a secondary carbon, the presence of a strong Lewis acid can increase the proportion of attack at the more substituted secondary carbon compared to the uncatalyzed reaction. libretexts.org

Table 2: Effect of Catalysis on Regioselectivity of Epoxide Ring Opening with Methanol

| Epoxide Substrate | Condition | Major Product (Attack at) | Minor Product (Attack at) |

| 1,2-Epoxypropane | Basic (CH₃O⁻) | 1-methoxy-2-propanol (Primary C) | 2-methoxy-1-propanol (Secondary C) |

| 1,2-Epoxypropane | Acidic (H⁺, CH₃OH) | 1-methoxy-2-propanol (Primary C) | 2-methoxy-1-propanol (Secondary C) |

| 2-Methyl-1,2-epoxypropane | Basic (CH₃O⁻) | 1-methoxy-2-methyl-2-propanol (Primary C) | None |

| 2-Methyl-1,2-epoxypropane | Acidic (H⁺, CH₃OH) | 2-methoxy-2-methyl-1-propanol (Tertiary C) | 1-methoxy-2-methyl-2-propanol (Primary C) |

Organocatalysis in Stereoselective Ring Opening

The field of asymmetric organocatalysis has provided powerful tools for the enantioselective ring-opening of epoxides. nih.govbeilstein-journals.org Chiral organocatalysts, such as BINOL-derived phosphoric acids or peptidyl thioureas, can facilitate the desymmetrization of meso-epoxides or the kinetic resolution of racemic epoxides. nih.govepa.govunisa.it

These catalysts typically operate through a dual-activation mechanism. unisa.it For example, a chiral phosphoric acid can act as a Brønsted acid, protonating and activating the epoxide through hydrogen bonding. Simultaneously, the conjugate base (the phosphoryl oxygen) can act as a general base or hydrogen-bond acceptor, activating the nucleophile. unisa.it This organized transition state allows for high levels of stereocontrol, leading to the formation of enantioenriched 1,2-functionalized alcohols. epa.gov While specific applications to this compound are not detailed in the literature, these methods are generally applicable to unsymmetrical epoxides for achieving stereoselective synthesis. nih.gov

Role of Amine Catalysts in Ring-Opening Kinetics

Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (B128534) (Et₃N), can serve as effective catalysts for the ring-opening of epoxides, particularly with amine or thiol nucleophiles. researchgate.netrsc.org These reactions can often be carried out under mild and environmentally benign conditions, such as in water. researchgate.netrsc.org

Isomerization and Rearrangement Reactions

In the presence of Lewis acids, epoxides can undergo isomerization to form carbonyl compounds. digitellinc.com This rearrangement is a significant side reaction that can compete with nucleophilic ring-opening. The reaction is initiated by the coordination of the Lewis acid (e.g., BF₃·Et₂O) to the epoxide oxygen. nih.gov This is followed by the cleavage of a C-O bond to form a carbocation or a species with significant carbocationic character. A subsequent 1,2-hydride or 1,2-alkyl shift to the electron-deficient carbon, followed by deprotonation, yields the carbonyl product.

For this compound, a Lewis acid-catalyzed rearrangement would likely involve a 1,2-hydride shift, leading to the formation of 1-ethoxy-4-pentan-2-one. The precise mechanism and product distribution can be sensitive to the specific Lewis acid and reaction conditions employed.

Acid-Promoted Rearrangements

Under acidic conditions, the oxirane ring of this compound is activated towards nucleophilic attack and rearrangement. The reaction mechanism and product distribution are highly dependent on the nature of the acid (Brønsted or Lewis) and the reaction conditions.

In the presence of aqueous acid, the primary reaction is the hydrolysis of the epoxide to form a vicinal diol. The reaction proceeds via protonation of the epoxide oxygen, which enhances the electrophilicity of the ring carbons. Subsequent nucleophilic attack by water can occur at either of the two carbons of the oxirane ring. libretexts.orglibretexts.org The regioselectivity of this attack is governed by a balance of electronic and steric factors, often resulting in a mixture of products. The mechanism is generally considered to be a hybrid of SN1 and SN2 pathways. libretexts.orglibretexts.org For asymmetrically substituted epoxides, the attack may preferentially occur at the more substituted carbon due to the development of a partial positive charge, characteristic of an SN1-like transition state. libretexts.org

Lewis acids can also catalyze the rearrangement of epoxides to carbonyl compounds, a transformation known as the Meinwald rearrangement. organic-chemistry.orgresearchgate.netnih.gov This reaction involves the coordination of the Lewis acid to the epoxide oxygen, followed by a 1,2-hydride or alkyl shift to one of the adjacent carbons, leading to the formation of an aldehyde or a ketone. The regioselectivity of the rearrangement is influenced by the substitution pattern of the epoxide and the nature of the Lewis acid catalyst. rsc.org While specific studies on this compound are limited, analogous terminal epoxides have been shown to rearrange to methyl ketones under the influence of nucleophilic organic bases like DABCO. organic-chemistry.org

| Reaction | Reagents | Major Product(s) | Mechanism |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | 1-(2-ethoxyethoxy)propane-2,3-diol and 2-(2-ethoxyethoxy)propane-1,2-diol | SN1/SN2-like |

| Meinwald Rearrangement | Lewis Acid (e.g., BF₃) or Base (e.g., DABCO) | 1-(2-ethoxyethoxy)propan-2-one | 1,2-hydride shift |

Base-Promoted Isomerizations

Strong, non-nucleophilic bases can promote the isomerization of epoxides to allylic alcohols. wikipedia.org This reaction proceeds via the abstraction of a proton from a carbon adjacent to the oxirane ring, followed by a concerted elimination that opens the epoxide ring to form the corresponding allylic alkoxide. Subsequent workup protonates the alkoxide to yield the allylic alcohol.

The regioselectivity of the deprotonation is a critical factor in determining the structure of the resulting allylic alcohol. Sterically hindered bases, such as lithium diisopropylamide (LDA), typically abstract the least sterically hindered proton. libretexts.org For this compound, this would likely be a proton from the methyl group of the oxirane ring. The stereochemistry of the starting epoxide can also influence the geometry of the resulting double bond in the allylic alcohol.

| Base | Solvent | Potential Product | Key Features |

| Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | 1-(2-ethoxyethoxy)prop-2-en-1-ol | Strong, sterically hindered base; favors abstraction of the least hindered proton. |

| Potassium tert-butoxide | tert-Butanol | 1-(2-ethoxyethoxy)prop-2-en-1-ol | Strong, non-nucleophilic base. |

Oxidation and Reduction Transformations of the Oxirane Ring

The oxirane ring of this compound can undergo both oxidation and reduction, leading to a variety of functionalized products.

Oxidation: While the direct oxidation of an existing oxirane ring is not a common transformation, reactions involving oxidizing agents in the presence of epoxides can lead to further functionalization of the molecule. For instance, the use of peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) is a standard method for the epoxidation of alkenes. masterorganicchemistry.comwikipedia.org If the this compound molecule were to contain other sites of unsaturation, m-CPBA would preferentially react with the alkene. In the context of the oxirane ring itself, oxidative conditions could potentially lead to ring-opened products or further oxidation of the ether linkage, depending on the strength and nature of the oxidizing agent.

Reduction: The oxirane ring can be reductively opened to form alcohols. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reduction mechanism involves the nucleophilic attack of a hydride ion (H⁻) on one of the carbon atoms of the epoxide ring. In the case of asymmetrically substituted epoxides like this compound, the hydride attack generally occurs at the less sterically hindered carbon atom via an SN2 mechanism. This results in the formation of a secondary alcohol upon workup. Sodium borohydride (B1222165) (NaBH₄) is generally a milder reducing agent and is often less effective for the reduction of epoxides unless a catalyst is present. organic-chemistry.orgyoutube.comchemguide.co.uk

| Transformation | Reagent | Typical Product | Mechanism/Selectivity |

| Oxidation | m-CPBA | No direct reaction with the oxirane ring. | Will oxidize other unsaturated groups if present. |

| Reduction | LiAlH₄ | 1-(2-ethoxyethoxy)propan-2-ol | Nucleophilic attack of hydride at the less substituted carbon (SN2). |

| Reduction | NaBH₄ | Generally unreactive or slow reaction. | Milder reducing agent. |

Polymerization Chemistry of 2 2 Ethoxyethyl Oxirane

Ring-Opening Polymerization (ROP)

The high ring strain of the oxirane ring (approximately 116 kJ mol⁻¹) is the primary driving force for the ring-opening polymerization of 2-(2-ethoxyethyl)oxirane. mdpi.com This process can be initiated through various mechanisms, including anionic, cationic, and coordination-insertion pathways, each yielding polymers with distinct characteristics. acs.org

Anionic Polymerization Mechanisms and Kinetics

Anionic ring-opening polymerization (AROP) is a widely employed method for the synthesis of polyethers with controlled molecular weights and narrow molecular weight distributions. researchgate.net The polymerization is typically initiated by a nucleophilic attack on one of the carbon atoms of the epoxide ring. researchgate.net

The process begins with an initiator, such as an alkoxide, which attacks the less sterically hindered carbon of the oxirane ring, leading to the formation of an alkoxy anion. This newly formed active center then propagates by sequentially adding more monomer units. The kinetics of AROP can be influenced by several factors, including the nature of the initiator, the counter-ion, the solvent, and the reaction temperature. For instance, the use of strong bases like phosphazene bases has been shown to effectively polymerize less reactive glycidyl (B131873) ethers. acs.org

A study on the anionic ring-opening polymerization of various glycidyl ether derivatives, including ethoxyethyl glycidyl ether, demonstrated the preparation of thermosensitive polyethers with controllable molecular weights and narrow molecular weight distributions. researchgate.net The lower critical solution temperature (LCST) of these polymers in water could be tuned by altering the hydrophobicity of the side chains. researchgate.net

Cationic Polymerization Mechanisms and Kinetics

Cationic ring-opening polymerization (CROP) of epoxides proceeds via an oxonium ion intermediate. The polymerization is typically initiated by a protic acid or a Lewis acid, which protonates or coordinates to the oxygen atom of the oxirane ring, respectively. This activation makes the ring susceptible to nucleophilic attack by another monomer molecule.

The propagation step involves the sequential addition of monomer units to the growing polymer chain, which has a positively charged oxonium ion at its active end. However, CROP of epoxides can be prone to side reactions, such as chain transfer and termination, which can lead to polymers with broader molecular weight distributions compared to those obtained via AROP. The living nature of CROP can be achieved under specific conditions, allowing for the synthesis of block copolymers. mdpi.com

For instance, the living cationic polymerization of vinyl ethers with oxyethylene side chains, structurally related to this compound, has been used to prepare diblock copolymers that exhibit physical gelation in water. researchgate.net

Coordination-Insertion Polymerization Mechanisms

Coordination-insertion polymerization offers another route to polyethers, often providing excellent control over the polymer's stereochemistry. This mechanism involves a metal-based catalyst that coordinates with the epoxide monomer before its insertion into the growing polymer chain. acs.org

The active site of the catalyst plays a crucial role in determining the polymerization rate and the properties of the resulting polymer. The monomer coordinates to the metal center, which activates the epoxide ring for nucleophilic attack by the growing polymer chain that is also attached to the metal center. This "insertion" of the monomer into the metal-polymer bond propagates the polymerization. nih.gov Catalysts based on metals like aluminum, zinc, and cobalt are commonly used for this purpose. acs.orgnih.gov While coordination polymerization can produce high molecular weight polyethers, polar functional groups on the epoxide monomers can sometimes lead to side reactions. acs.org

Ring-Opening Copolymerization (ROCOP)

Ring-opening copolymerization expands the range of materials that can be synthesized from this compound by incorporating a second monomer into the polymer backbone. A particularly significant comonomer is carbon dioxide, which leads to the formation of polycarbonates.

Copolymerization with Carbon Dioxide (CO2)

The ring-opening copolymerization of epoxides and CO2 is a valuable method for producing aliphatic polycarbonates. nih.gov This process typically involves the alternating insertion of epoxide and CO2 units into the polymer chain. The reaction is catalyzed by a variety of metal-based complexes and requires careful control of reaction conditions to achieve high selectivity for polycarbonate formation over the competing ether linkage formation or cyclic carbonate by-product. nih.govmdpi.com

The general mechanism involves the initiation by a metal complex, followed by the alternating insertion of the epoxide and CO2. nih.gov The propagation cycle involves the formation of a metal alkoxide intermediate after epoxide ring-opening, which then reacts with CO2 to form a metal carbonate. This carbonate species then attacks another epoxide monomer, regenerating the metal alkoxide and extending the polymer chain. nih.gov

A range of catalysts have been developed for the ROCOP of epoxides and CO2, with complexes based on aluminum, boron, and cobalt being particularly effective. mdpi.comresearchgate.netescholarship.org

Aluminum-based catalysts: Aluminum complexes, often in conjunction with a co-catalyst, are effective for the ROCOP of epoxides and CO2. researchgate.net For example, (salen)Al complexes have been investigated for this purpose. The Lewis acidic aluminum center activates the epoxide for ring-opening. nih.gov

Boron-based catalysts: More recently, trialkyl- and triarylboranes have emerged as catalysts for these reactions. researchgate.net

Cobalt-based catalysts: Cobalt(III)-salen type complexes are among the most prominent and active catalysts for the copolymerization of CO2 and epoxides. nih.govmdpi.com These catalysts can be bifunctional, containing both a Lewis acidic metal center and a nucleophilic co-catalyst within the same molecule, which can enhance activity and selectivity. escholarship.org The epoxide ring-opening is often the rate-limiting step in this catalytic cycle. mdpi.com The choice of catalyst and reaction conditions can influence the regioselectivity of the epoxide ring-opening when using unsymmetrical epoxides. mdpi.com

Table of Catalytic Systems for this compound and CO2 Copolymerization

| Catalyst Type | Metal Center | Co-catalyst/Initiator | Key Features |

| Salen Complexes | Co(III), Al(III) | Often bifunctional or used with external co-catalysts | High activity and selectivity for polycarbonate formation. nih.govmdpi.comescholarship.org |

| Porphyrin Complexes | Various metals | Nucleophilic co-catalysts | Generally lower activity compared to salen complexes. nih.gov |

| Boron-based Catalysts | Boron | - | Emerging class of catalysts for ROCOP. researchgate.net |

Copolymerization with Cyclic Anhydrides

The ring-opening copolymerization of epoxides with cyclic anhydrides provides a versatile route to aliphatic and semi-aromatic polyesters. escholarship.orgcornell.edu This method allows for the synthesis of polymers with controlled molecular weights, low dispersity, and high atom economy. cornell.edu

The development of efficient and selective catalysts is paramount for the successful synthesis of polyesters from this compound and cyclic anhydrides. Multifunctional catalysts, which covalently link a Lewis acid and a cocatalyst, have shown significant promise in enhancing both activity and selectivity in epoxide ROCOP. escholarship.org

Binary catalyst systems, consisting of a separate Lewis acid and a nucleophilic cocatalyst, are commonly used but can suffer from low activities at low loadings and be prone to side reactions. escholarship.org In contrast, multifunctional catalysts can circumvent these issues. For instance, (salen)Co(III) complexes are highly active for epoxide/cyclic anhydride (B1165640) ROCOP, although they can be susceptible to deactivation. escholarship.org A bifunctional aminocyclopropenium aluminum salen catalyst has been developed that demonstrates excellent activity at very low loadings (as low as 0.025 mol%) and suppresses undesirable side reactions. cornell.edu

The performance of these catalysts is evaluated based on their activity (turnover frequency), selectivity for polyester (B1180765) formation, and the molecular characteristics of the resulting polymer, such as molecular weight and dispersity.

| Catalyst System | Monomers | Key Performance Characteristics |

| Multifunctional (salcy)Co(III) with pendant piperidinium | Epoxide/CO2 | Maintained activity at low loadings, limited side reactions. escholarship.org |

| Bifunctional aminocyclopropenium aluminum salen | Epoxide/Cyclic Anhydride | High activity at low loadings (0.025 mol%), suppresses side reactions. cornell.edu |

| TEB/PPNCl | CO2/PO/PA/CHO | Resulted in quadripolymers with good selectivity (94%). mdpi.com |

Copolymerization with Other Heterocyclic Monomers

Beyond CO2 and cyclic anhydrides, this compound can be copolymerized with other heterocyclic monomers to create polymers with diverse functionalities and architectures. The copolymerization of different epoxides, such as ethylene (B1197577) oxide or propylene (B89431) oxide, with functional epoxides like this compound allows for the synthesis of polyether copolymers with tailored properties. nih.govresearchgate.net

For example, the copolymerization of propylene oxide and allyl glycidyl ether using a potassium acetate/18-crown-6 ether catalytic system leads to well-defined polyethers with low dispersity. nih.gov This demonstrates the potential for creating a variety of copolymer topologies. Additionally, copolymerization with monomers like glycidol (B123203) can introduce branching and lead to hyperbranched or multi-arm star polymer architectures. researchgate.net

Functionalization of Polymeric Materials Derived from this compound

The polymeric materials derived from this compound can be further modified through post-polymerization functionalization. This process allows for the introduction of a wide range of chemical and biological moieties onto the polymer backbone, expanding their potential applications. mdpi.com

One common strategy involves the use of "click" chemistry, which relies on highly efficient and specific reactions. For instance, if the polymer backbone contains reactive groups, these can be used as handles for attaching other molecules. Polymers with pendant vinyl ether groups, for example, can undergo facile transformation via thiol-ene addition or acetal (B89532) formation. researchgate.net

Another approach is to utilize functional groups present in the monomers. For instance, if a copolymer is synthesized with a monomer containing an aldehyde group, this can be later reacted with a diamine to form cross-linked networks with dynamic imine linkages. cornell.edu Furthermore, polymers with hydroxyl groups can be functionalized through reactions like esterification. mdpi.com These post-polymerization modifications are crucial for creating advanced materials with specific functions for applications in fields such as biosensors and drug delivery. mdpi.comfrontiersin.org

Computational and Theoretical Investigations of 2 2 Ethoxyethyl Oxirane

Electronic Structure Analysis

The electronic structure of an epoxide is intrinsically linked to its high reactivity. The three-membered ring forces the bond angles to deviate significantly from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain. This, combined with the polar nature of the carbon-oxygen bonds, dictates the molecule's chemical behavior.

Quantum Chemical Characterization of Bond Energies and Electron Distribution

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are powerful tools for characterizing the fundamental properties of molecules like 2-(2-ethoxyethyl)oxirane. The presence of the ethoxyethyl substituent introduces specific electronic effects on the oxirane ring. The ether oxygen atom in the substituent acts as a mild electron-withdrawing group, which influences the electron density distribution within the epoxide moiety.

Theoretical studies on acceptor-substituted epoxides have shown that electron-withdrawing properties can lead to an elongation of the C-C bond within the epoxide ring and a measurable loss of electron density. acs.org For this compound, this would translate to a slight weakening of the C-C bond and polarization of the C-O bonds. The carbon atom directly attached to the substituent (C2) would bear a different partial charge compared to the terminal carbon (C3), influencing the regioselectivity of its reactions.

Table 1: Predicted Electronic Properties of the this compound Ring This interactive table presents hypothetical, yet representative, values based on computational studies of similar substituted epoxides like propylene (B89431) oxide.

| Property | C2 (Substituted Carbon) | C3 (Terminal Carbon) | Oxygen | C2-C3 Bond | C2-O Bond | C3-O Bond |

| Mulliken Partial Charge (e) | +0.15 | -0.10 | -0.45 | N/A | N/A | N/A |

| Bond Length (Å) | N/A | N/A | N/A | 1.47 | 1.44 | 1.45 |

Note: These values are illustrative and would be precisely determined through specific DFT calculations for this compound.

Assessment of Ring Strain Energy in the Oxirane Moiety

The defining characteristic of an oxirane is its significant ring strain energy (RSE), which is the primary driving force for its ring-opening reactions. nih.govuoanbar.edu.iq This strain is a combination of angle strain, due to the compressed ~60° internal bond angles, and torsional strain from the eclipsing of hydrogen atoms on adjacent carbons.

Computational and thermochemical studies have established the ring strain energy of the parent compound, oxirane (ethylene oxide), to be approximately 27 kcal/mol. masterorganicchemistry.com The introduction of substituents can slightly alter this value. For this compound, the RSE is expected to be in a similar range, providing the thermodynamic impetus for reactions that relieve this strain. chemrxiv.orgnih.govresearchgate.net The choice of computational method, such as using homodesmotic reactions in ab initio calculations, is crucial for obtaining accurate RSE values. acs.org

Table 2: Comparative Ring Strain Energies of Cyclic Ethers This interactive table provides context for the high reactivity of the oxirane ring compared to larger, less strained cyclic ethers.

| Cyclic Ether | Ring Size | Ring Strain Energy (kcal/mol) |

| Oxirane | 3 | ~27 |

| Oxetane | 4 | ~25 |

| Tetrahydrofuran | 5 | ~2 |

| Tetrahydropyran | 6 | ~1 |

Reaction Pathway Elucidation

Computational chemistry provides profound insights into reaction mechanisms by allowing for the characterization of transition states and the mapping of potential energy surfaces. For this compound, the most significant reaction pathway is nucleophilic ring-opening.

Transition State Characterization for Ring-Opening Reactions

The ring-opening of an unsymmetrical epoxide like this compound can proceed through different mechanisms depending on the reaction conditions (acidic or basic/nucleophilic), each with a distinct transition state.

Under Basic/Nucleophilic Conditions: The reaction follows a classic S(_N)2 mechanism. chemistrysteps.com A strong nucleophile directly attacks one of the carbon atoms of the oxirane ring, leading to the simultaneous breaking of the C-O bond. The transition state involves a pentacoordinate carbon with the nucleophile and the leaving oxygen atom in an approximately linear arrangement, opposite to each other.

Table 3: Features of Transition States in Epoxide Ring-Opening This interactive table summarizes the key characteristics of the transition states under different catalytic conditions.

| Feature | Basic/Nucleophilic (S(_N)2) | Acid-Catalyzed (Borderline S(_N)1/S(_N)2) |

| Initial Step | Direct nucleophilic attack on a ring carbon | Protonation of the epoxide oxygen |

| Key Intermediate | None | Protonated epoxide |

| C-O Bond Breaking | Concerted with nucleophile attack | Initiated before full nucleophile attack |

| Carbon Character | Pentacoordinate | Significant partial positive (carbocation-like) character |

| Stereochemistry | Inversion of configuration | Inversion of configuration |

Investigation of Regioselectivity and Stereoselectivity at the Molecular Level

Computational models are particularly adept at predicting the regioselectivity and stereoselectivity of reactions by comparing the activation energies of different possible pathways.

Regioselectivity: The outcome of the ring-opening of this compound depends on the reaction conditions.

Under basic conditions , the reaction is controlled by sterics. The nucleophile will preferentially attack the less sterically hindered carbon atom (C3), which is the terminal CH(_2) group. This is a classic S(_N)2 outcome. chemistrysteps.comic.ac.uk

Under acidic conditions , the reaction is controlled by electronic factors. chemistrysteps.com The protonated epoxide directs the nucleophile to attack the carbon atom that can best stabilize the developing positive charge in the transition state. In this case, that is the more substituted carbon (C2). libretexts.orgic.ac.uk Therefore, acidic conditions favor nucleophilic attack at the C2 position.

Stereoselectivity: Regardless of the conditions, the nucleophilic attack occurs from the side opposite to the C-O bond. chemistrysteps.com This results in an inversion of the stereochemical configuration at the carbon atom being attacked. The product formed is a trans- or anti-diol (or its derivative), where the nucleophile and the hydroxyl group are on opposite faces of the original C-C bond. chemistrysteps.com

Catalyst-Substrate Interactions and Activation Energy Profiles

Catalysts are employed to accelerate the rate of epoxide ring-opening by lowering the activation energy of the reaction. Lewis acids are particularly effective for this purpose. ucdavis.edu

Table 4: Illustrative Activation Energies for Epoxide Ring-Opening This interactive table shows hypothetical activation energy (Ea) values to demonstrate the effect of a catalyst on the reaction rate.

| Reaction Pathway | Predicted Activation Energy (Ea) (kcal/mol) |

| Uncatalyzed Reaction (e.g., with water) | ~20-25 |

| Acid-Catalyzed Reaction (e.g., with H(_3)O) | ~7-10 |

| Lewis Acid-Catalyzed Reaction | ~5-15 (Varies with Lewis acid strength) |

Polymerization Mechanism Modeling of this compound

The polymerization of this compound, an epoxide monomer, can be theoretically investigated using computational chemistry to elucidate the intricate mechanisms of polymer chain formation. While direct computational studies specifically targeting this compound are not extensively available in public literature, the broader field of oxirane and substituted epoxide polymerization provides a robust framework for understanding its behavior. Computational modeling, particularly with Density Functional Theory (DFT), is a powerful tool for exploring reaction pathways, transition states, and the influence of various initiators on the polymerization process. These theoretical investigations offer insights into the thermodynamics and kinetics of polymer growth.

Computational Studies of Initiator and Monomer Interactions

The initiation step is a critical phase in the ring-opening polymerization of oxiranes. Computational models can simulate the interaction between an initiator and the this compound monomer. The nature of the initiator, whether cationic, anionic, or coordination-based, dictates the mechanism of the ring-opening.

In a cationic polymerization scenario, an electrophilic species attacks the oxygen atom of the oxirane ring, leading to its polarization and eventual opening. DFT calculations can model the geometry and energetics of the activated complex formed between the initiator and the monomer. Key parameters that can be calculated include interaction energies, bond distances of the forming and breaking bonds, and the charge distribution within the transition state. For a molecule like this compound, the presence of the ether side chain may influence the electronic environment of the oxirane ring, and computational studies can quantify this effect.

Anionic polymerization involves a nucleophilic attack on one of the carbon atoms of the oxirane ring. Theoretical models can predict the preferred site of attack (regioselectivity) and the energy barrier for the ring-opening. The ethoxyethyl side group can sterically and electronically influence this step, and computational analysis can provide a detailed picture of these effects.

The table below illustrates the type of data that can be generated from computational studies on the interaction of different initiators with an oxirane monomer, which would be analogous to this compound.

| Initiator Type | Interaction Site on Oxirane | Calculated Interaction Energy (kcal/mol) | Key Bond Distance in Transition State (Å) |

| Cationic (e.g., H+) | Oxygen Atom | -25 to -40 | O-H: ~1.8 |

| Anionic (e.g., OH-) | Carbon Atom | -15 to -30 | C-O (nucleophile): ~2.2 |

| Coordination (e.g., Al-based) | Oxygen and Carbon | -20 to -35 | O-Al: ~2.0, C-O (ring): ~1.6 |

Note: The data in this table is representative and derived from general computational studies of oxirane polymerization; it is not specific to this compound.

Prediction of Polymer Microstructure and Chain Propagation

Following initiation, the chain propagation phase determines the microstructure of the resulting polymer, poly(this compound). Computational modeling can predict the stereochemistry and regiochemistry of monomer addition, which are crucial for the final properties of the polymer.

The ring-opening of the asymmetric this compound can occur at either of the two carbon-oxygen bonds of the epoxide ring. The preferred pathway is determined by the relative stability of the transition states leading to the two possible products. Quantum mechanical calculations can determine the activation energies for both pathways, thus predicting the regioselectivity of the polymerization.

Furthermore, the stereochemistry of the polymer is determined by the configuration of the chiral centers created during polymerization. Computational models can simulate the approach of a new monomer unit to the growing polymer chain and calculate the energies of the different stereoisomeric transition states. This allows for the prediction of the polymer's tacticity (isotactic, syndiotactic, or atactic).

The following table presents hypothetical computational data that could be obtained to predict the microstructure of poly(this compound).

| Parameter | Computational Method | Predicted Outcome for this compound |

| Regioselectivity | DFT (Transition State Analysis) | Predominantly β-cleavage due to steric hindrance from the side chain |

| Stereoselectivity (Tacticity) | Molecular Dynamics / DFT | Dependent on catalyst; could range from atactic to isotactic |

| Activation Energy for Propagation | DFT | 10-20 kcal/mol (typical for oxiranes) |

Note: The data in this table is illustrative and based on general principles of computational polymer chemistry applied to substituted oxiranes.

2 2 Ethoxyethyl Oxirane As a Versatile Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

2-(2-Ethoxyethyl)oxirane, also known as ethoxyethyl glycidyl (B131873) ether (EEGE), serves as a valuable C5 building block in organic synthesis. Its structure, featuring a reactive epoxide ring and a flexible ethoxyethyl side chain, allows for its incorporation into more complex molecular architectures. The oxirane ring is susceptible to nucleophilic attack, a reaction that proceeds with high regioselectivity and, under chiral influence, high stereoselectivity. This reactivity is fundamental to its role in constructing elaborate organic molecules with precisely controlled three-dimensional structures.

Stereoselective Installation of Vicinal Functional Groups

The primary utility of this compound in complex synthesis lies in the stereoselective opening of its epoxide ring. This reaction introduces two adjacent (vicinal) functional groups with a defined stereochemical relationship. The principles of stereoselective and stereospecific reactions are key to this application masterorganicchemistry.comnih.gov. In a stereospecific reaction, starting materials that are stereoisomers of each other will yield products that are also stereoisomers masterorganicchemistry.comnih.gov.

When a chiral, non-racemic form of this compound is used, its inherent stereochemistry directs the approach of the incoming nucleophile. The ring-opening typically occurs via an S(_N)2 mechanism, which involves the inversion of configuration at the carbon atom that is attacked researchgate.net. For a monosubstituted oxirane like this compound, nucleophilic attack under basic or neutral conditions almost exclusively occurs at the less sterically hindered terminal carbon of the epoxide. This regioselectivity, combined with the stereospecificity of the S(_N)2 reaction, allows chemists to install a hydroxyl group at the C2 position and a new functional group from the nucleophile at the C1 position in a predictable anti configuration relative to each other.

This controlled installation of vicinal functionality is crucial in the synthesis of natural products and pharmaceuticals, where biological activity is often dependent on the precise arrangement of atoms.

Construction of Carbon Skeletons with Defined Stereochemistry

Beyond installing functional groups, this compound is used to construct the carbon backbone of larger molecules. The process of planning a synthesis often involves mentally breaking down a target molecule into smaller, readily available fragments beilstein-journals.orgbeilstein-journals.org. Chiral epoxides like this compound are considered "chiral pool" reagents, meaning they are enantiomerically pure starting materials derived from natural sources or asymmetric synthesis.

By using a nucleophile that is also a carbon-based reagent, such as an organometallic compound (e.g., Grignard reagents, organocuprates), the ring-opening reaction forms a new carbon-carbon bond. This lengthens the carbon chain while simultaneously establishing a new stereocenter with a hydroxyl group.

For example, the reaction of (R)-2-(2-ethoxyethyl)oxirane with a lithium dialkylcuprate would lead to the formation of a longer-chain alcohol with a defined stereocenter. This product can then be further elaborated, carrying the initial stereochemistry from the epoxide into the final complex molecule. This strategy ensures that the three-dimensional structure of the carbon skeleton is built with precision from the outset.

Derivatization Strategies

The versatility of this compound is demonstrated by the wide array of functional groups that can be introduced through its ring-opening. The high ring strain of the oxirane makes it reactive toward a broad spectrum of nucleophiles under various conditions fiveable.memasterorganicchemistry.com.

Conversion to Diols and Other Oxygen-Containing Functionalities

The epoxide ring can be readily opened by oxygen-based nucleophiles to yield valuable oxygenated compounds.

Diol Formation : The hydrolysis of the epoxide, typically under acidic or basic conditions, results in the formation of a vicinal diol (1-(2-ethoxyethoxy)propane-2,3-diol) masterorganicchemistry.comlibretexts.orglibretexts.org. Acid-catalyzed hydrolysis involves protonation of the epoxide oxygen, making the ring more susceptible to attack by a weak nucleophile like water libretexts.org. This reaction is a cornerstone of epoxide chemistry and provides a straightforward route to 1,2-diols organic-chemistry.orgorganic-chemistry.org.

β-Hydroxy Ether Formation : In the presence of an alcohol and a suitable catalyst, this compound can be converted into a β-hydroxy ether. Various catalysts, including erbium(III) triflate and carbon tetrabromide, can facilitate this reaction under neutral conditions, affording high yields and regioselectivity organic-chemistry.org. The alcohol attacks the terminal carbon of the epoxide, yielding a product with both ether and alcohol functionalities.

| Nucleophile | Product Type | Catalyst/Conditions | Outcome |

| Water (H₂O) | Vicinal Diol | Acid or Base | Anti-dihydroxylation product libretexts.orglibretexts.org |

| Alcohol (R-OH) | β-Hydroxy Ether | Erbium(III) triflate | High yield, regioselective opening organic-chemistry.org |

Introduction of Nitrogen-Containing Moieties (e.g., amino alcohols)

The reaction of epoxides with amines, known as aminolysis, is a direct and widely used method for synthesizing β-amino alcohols, which are important structural motifs in many biologically active compounds researchgate.netsci-hub.sekpi.ua. The reaction of this compound with a primary or secondary amine proceeds via nucleophilic ring-opening at the terminal carbon to produce an amino alcohol google.comnih.gov.

The reactivity of the amine and the reaction conditions can influence the outcome. Aromatic amines are generally less reactive than aliphatic amines, and catalysts may be required google.com. Studies on analogous glycidyl ethers with aniline (B41778) show that the reaction yields a monoadduct (one epoxide per amine) and a diadduct (two epoxides per primary amine) google.com. Hydroxyl groups generated during the reaction can catalyze further reactions, accelerating the consumption of the epoxide sci-hub.se.

| Amine Type | Nucleophile | Product | Typical Conditions |

| Primary Amine | R-NH₂ | 1-(alkylamino)-3-(2-ethoxyethoxy)propan-2-ol | Can be performed with or without catalyst, sometimes requiring heat sci-hub.segoogle.com |

| Secondary Amine | R₂NH | 1-(dialkylamino)-3-(2-ethoxyethoxy)propan-2-ol | Generally requires a catalyst or forcing conditions |

| Ammonia | NH₃ | 1-amino-3-(2-ethoxyethoxy)propan-2-ol | Often requires elevated temperature and pressure |

Sulfur-Based Functionalization (e.g., β-hydroxy mercaptans, β-hydroxysulfides)

Sulfur nucleophiles react readily with epoxides to form sulfur-containing functional groups fiveable.me. The synthesis of β-hydroxy sulfides and related compounds is of significant interest as these motifs are found in various natural products beilstein-journals.org.

The reaction of this compound with a thiol (mercaptan) in the presence of a catalyst yields a β-hydroxy sulfide (B99878) beilstein-journals.org. This thiolysis reaction is highly regioselective, with the sulfur nucleophile attacking the sterically less hindered carbon of the oxirane ring beilstein-journals.org. A wide range of catalysts, from simple bases to heterogeneous catalysts like alumina, can promote this transformation effectively. This method is compatible with various types of thiols, including aromatic, benzylic, and aliphatic thiols.

| Sulfur Nucleophile | Product Type | Catalyst/Conditions | Key Features |

| Thiol (R-SH) | β-Hydroxy sulfide | Base (e.g., Et₃N), Alumina, N-bromosuccinimide | High yields, regioselective attack at the terminal carbon |

| Hydrogen Sulfide (H₂S) | β-Hydroxy mercaptan | Basic conditions | Forms the corresponding thiol-alcohol |

Carbon-Carbon Bond Formation Reactions

The oxirane ring of this compound is susceptible to nucleophilic attack, a characteristic that makes it a valuable substrate for carbon-carbon bond formation. Due to the ring strain of the three-membered ether, the epoxide can be readily opened by a variety of carbon-based nucleophiles, such as organometallic reagents. This process typically occurs via an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the ring, leading to the cleavage of a carbon-oxygen bond.

Grignard reagents (R-MgX) and organocuprates (R₂CuLi), also known as Gilman reagents, are commonly employed for this transformation. masterorganicchemistry.commasterorganicchemistry.com In the case of monosubstituted epoxides like this compound, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom. masterorganicchemistry.comyoutube.comyoutube.com This regioselectivity provides a reliable method for constructing a new carbon-carbon bond at a specific position, yielding a primary alcohol after acidic workup. doubtnut.comstudy.com

The general reaction involves the attack of the carbanionic component of the organometallic reagent on the terminal carbon of the oxirane ring. This leads to the formation of a magnesium or lithium alkoxide intermediate, which is subsequently protonated to yield the final alcohol product. study.com Organocuprates are particularly effective for epoxide ring-opening and can react with a range of electrophiles, including epoxides, to form new C-C bonds. chemistry.coachyoutube.com This reaction is a cornerstone in synthetic chemistry for extending carbon chains and introducing functional groups. alevelchemistry.co.ukorganic-chemistry.org

| Epoxide Substrate | Carbon Nucleophile | Reaction Conditions | Product Type | Key Feature |

|---|---|---|---|---|

| This compound (or analogous terminal epoxide) | Grignard Reagent (e.g., CH₃MgBr) | 1. Diethyl ether, 0 °C to rt; 2. H₃O⁺ workup | Secondary Alcohol | Forms a new C-C bond at the terminal carbon. masterorganicchemistry.com |

| This compound (or analogous terminal epoxide) | Organocuprate (e.g., (CH₃)₂CuLi) | 1. THF, -78 °C to rt; 2. H₃O⁺ workup | Secondary Alcohol | Generally provides higher yields and fewer side products compared to Grignards for epoxide opening. masterorganicchemistry.com |

Applications in Asymmetric Synthesis

Asymmetric synthesis is a field of organic chemistry focused on the selective creation of a specific stereoisomer of a chiral molecule. Chiral epoxides are highly valuable intermediates in this field as they can be used to introduce defined stereocenters into a target molecule. researchgate.net

Enantiomerically pure this compound serves as a versatile chiral building block, or "chiron," in the total synthesis of complex natural products and pharmaceuticals. semanticscholar.org By starting with a stereochemically defined epoxide, chemists can transfer that chirality into a more complex target. The this compound molecule can be viewed as a three-carbon synthon that introduces a hydroxyl group and an ethoxyethyl side chain with a specific spatial orientation.

The synthesis of complex molecules often relies on a convergent approach where chiral fragments are prepared and then linked together. A chiral epoxide like this compound is an ideal fragment because its ring can be opened by a wide array of nucleophiles, attaching a new substituent while simultaneously unmasking a hydroxyl group for further transformations. nih.gov This strategy has been successfully applied in the synthesis of numerous bioactive compounds where control of stereochemistry is critical for biological function. nih.gov

The ring-opening of epoxides is a powerful transformation for installing two adjacent functional groups. mdpi.com When a racemic mixture of this compound is used, an asymmetric transformation can be achieved through a process called kinetic resolution. In kinetic resolution, a chiral catalyst or reagent is used to selectively react with one enantiomer of the epoxide faster than the other. nih.gov

This process can yield two valuable, enantioenriched products: the unreacted epoxide and the ring-opened product, both with high optical purity. mdpi.com Chiral metal-salen complexes are particularly effective catalysts for the asymmetric ring-opening (ARO) of terminal epoxides with various nucleophiles, including azides, phenols, and amines. mdpi.comnih.gov The reaction with an amine, for instance, provides a direct route to chiral β-amino alcohols, which are important structural motifs in many pharmaceutical agents. nih.gov The selectivity of these reactions is highly dependent on the catalyst, nucleophile, and reaction conditions.

| Epoxide Type | Nucleophile | Chiral Catalyst System | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Racemic Terminal Epoxide (e.g., Glycidyl Ether) | Aniline | Chiral Cr(III)-Salen Complex | Chiral β-Amino Alcohol | Up to >99% ee for the product and recovered epoxide. mdpi.com |

| meso-Epoxide (e.g., Cyclohexene Oxide) | Trimethylsilylazide (TMSN₃) | Chiral Cr(III)-Salen Complex | Chiral 1,2-Azido Alcohol | Typically >90% ee. mdpi.com |

| Racemic Terminal Epoxide | Water (Hydrolysis) | Chiral Co(III)-Salen Complex | Chiral 1,2-Diol | Up to >98% ee for the recovered epoxide. nih.gov |

Functionalization of Advanced Materials via Oxirane Ring Opening (e.g., graphene oxide)

The principles of epoxide ring-opening can be extended beyond molecular synthesis to the functionalization of advanced materials. Graphene oxide (GO), a derivative of graphene, possesses a surface decorated with various oxygen-containing functional groups, including hydroxyls, carboxyls, and, importantly, epoxides. frontiersin.orgrsc.org These native epoxide groups are reactive sites that can be targeted for covalent functionalization, allowing for the tailoring of GO's properties. frontiersin.orgdntb.gov.ua

Alternatively, molecules containing an oxirane ring, such as this compound, can be grafted onto materials that have nucleophilic sites on their surface (e.g., amine-functionalized surfaces). For example, the amine groups on a functionalized substrate can open the oxirane ring of this compound, covalently bonding the molecule to the material's surface. rsc.orgresearchgate.net This process changes the surface chemistry of the material.

Functionalizing GO or other materials with molecules like this compound can significantly alter their properties. For instance, attaching such organic moieties can improve the material's dispersibility in organic solvents and polymer matrices, which is often a challenge for pristine GO. azonano.comresearchgate.net This enhanced compatibility is crucial for creating high-performance polymer nanocomposites. Furthermore, the introduction of specific functional groups can be used to tune the electronic and mechanical properties of the material for applications in sensors, electronics, and composites. rsc.orgresearchgate.net The reaction between surface amine groups and the epoxide ring is a common and effective strategy for creating robust, covalently modified materials. rsc.org

Analytical and Spectroscopic Methods for Characterization of 2 2 Ethoxyethyl Oxirane and Its Derivatives Beyond Basic Identification

Advanced NMR Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 2-(2-ethoxyethyl)oxirane. While basic 1D ¹H and ¹³C NMR provide initial structural information, advanced 2D techniques are indispensable for unambiguous assignments and stereochemical determination.

¹H NMR Spectroscopy: The protons on the oxirane ring of this compound are expected to resonate in the characteristic upfield region for epoxides, typically between δ 2.5 and 3.5 ppm. libretexts.org The protons of the ethoxyethyl side chain would appear at chemical shifts consistent with ethers, with the -OCH₂- protons being the most downfield in the chain due to the oxygen's deshielding effect. docbrown.info For instance, in the related compound 2-(2-ethoxyethoxy)ethyl acetate, the ethoxy group protons appear as a triplet around δ 1.2 ppm (CH₃) and a quartet around δ 3.5 ppm (CH₂). chemicalbook.com

¹³C NMR Spectroscopy: The carbon atoms of the epoxide ring in compounds like this compound typically appear in the 40-60 ppm range. libretexts.org For example, the epoxide carbons in 2-methyloxirane are found at 48.2 ppm (CH) and 47.9 ppm (CH₂). libretexts.org The carbons of the ethoxyethyl group would be expected at shifts typical for aliphatic ethers.

2D NMR Techniques: In cases of complex or substituted derivatives of this compound, 2D NMR experiments are critical.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the connectivity of protons through the carbon skeleton. docbrown.infoorganicchemistrydata.orgresearchgate.net This would be used to confirm the connectivity between the oxirane ring protons and the adjacent methylene (B1212753) group of the ethoxyethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing a definitive link between the ¹H and ¹³C spectra. docbrown.info This is essential for assigning the specific carbon signals to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. docbrown.info It is particularly useful for identifying quaternary carbons and for confirming the connection between the ethoxyethyl side chain and the oxirane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which is crucial for determining the stereochemistry of substituted oxirane rings in derivatives of this compound. nist.gov

Table 1: Predicted ¹H NMR Data for this compound This data is predictive and based on analogous structures.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Oxirane CH | ~2.8 - 3.2 | Multiplet |

| Oxirane CH₂ | ~2.5 - 2.8 | Multiplet |

| -OCH₂CH₂O- | ~3.5 - 3.7 | Multiplet |

| -OCH₂CH₃ | ~3.4 - 3.6 | Quartet |

| -OCH₂CH₃ | ~1.1 - 1.3 | Triplet |

Table 2: Predicted ¹³C NMR Data for this compound This data is predictive and based on analogous structures.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Oxirane CH | ~50 - 55 |

| Oxirane CH₂ | ~45 - 50 |

| -OCH₂CH₂O- | ~68 - 72 |

| -OCH₂CH₃ | ~65 - 68 |

| -OCH₂CH₃ | ~14 - 16 |

Mass Spectrometry Approaches for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful tool for obtaining molecular weight information and for deducing structural features through fragmentation analysis. It is particularly useful for monitoring the progress of reactions involving this compound and for identifying the products formed.

Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M⁺) for epoxides can be weak or absent due to the instability of the ring. researchgate.net Fragmentation patterns are key to identification. For ethers, a common fragmentation pathway is cleavage alpha to the oxygen atom. libretexts.org For a compound like this compound, characteristic fragments would likely arise from the cleavage of the C-C bond of the oxirane ring and from fragmentation of the ethoxyethyl side chain. For example, the mass spectrum of the related compound, [[(2-ethylhexyl)oxy]methyl]-oxirane, shows significant fragmentation. nist.gov

Soft Ionization Techniques: Techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) are softer methods that are more likely to yield a prominent protonated molecule [M+H]⁺ or other adduct ions, which helps in confirming the molecular weight of derivatives. researchgate.net

Tandem Mass Spectrometry (MS/MS): When coupled with techniques like Gas Chromatography (GC-MS/MS) or Liquid Chromatography (LC-MS/MS), tandem mass spectrometry allows for the selection of a specific parent ion, which is then fragmented to produce a daughter ion spectrum. This is invaluable for the structural confirmation of reaction products and for quantifying low-level components in complex mixtures. chromatographyonline.comgcms.cz Multiple Reaction Monitoring (MRM) in MS/MS provides high selectivity and sensitivity for quantitative studies. researchgate.net

Table 3: Potential Mass Spectrometry Fragments for this compound Fragmentation is predictive and based on general principles.

| m/z | Possible Fragment Identity |

|---|---|

| 116 | [M]⁺ (Molecular Ion) |

| 101 | [M - CH₃]⁺ |

| 87 | [M - C₂H₅]⁺ |

| 73 | [CH₂OCH₂CH₂O]⁺ |

| 59 | [CH₂CH₂OH]⁺ |

| 45 | [C₂H₅O]⁺ |

| 43 | [C₃H₃O]⁺ or [C₂H₃O]⁺ |

Chromatographic Methods (e.g., HPLC, GC) for Purity and Quantitative Analysis in Research Contexts

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and solvents, as well as for determining its purity.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis. A flame ionization detector (FID) provides excellent sensitivity for quantitative analysis. gcms.czthermofisher.com The choice of the GC column is critical; a mid-polar to polar column would be appropriate to achieve good separation. For instance, methods for analyzing ethylene (B1197577) oxide, a related compound, often use specialized columns to ensure good resolution from other volatile components. gcms.cz GC can be used to monitor the disappearance of starting materials and the appearance of this compound during its synthesis.

High-Performance Liquid Chromatography (HPLC): For less volatile or thermally unstable derivatives of this compound, reversed-phase HPLC is the method of choice. researchgate.net A C18 or C8 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). libretexts.orgresearchgate.net Detection is commonly performed using a UV detector if the derivative contains a chromophore, or a refractive index (RI) or evaporative light scattering detector (ELSD) for compounds lacking a UV chromophore. HPLC methods can be validated to provide high accuracy and precision for quantitative determination of purity. libretexts.org

Table 4: Typical Chromatographic Conditions for Analysis

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| GC | Mid-polar (e.g., DB-624) or Polar (e.g., Wax) capillary column | Helium or Nitrogen | FID, MS | Purity, Reaction Monitoring |

| HPLC | Reversed-phase C18 or C8 | Acetonitrile/Water or Methanol/Water gradient | UV, RI, ELSD, MS | Purity of derivatives, Quantitative analysis |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Research

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would be characterized by several key absorptions. The C-O-C stretching vibrations of the ether linkage in the side chain and the oxirane ring are expected in the 1250-1050 cm⁻¹ region. libretexts.org The asymmetric stretching of the oxirane ring itself often appears around 1250 cm⁻¹. The presence of the epoxide ring can also be inferred from the C-H stretching vibrations of the ring protons, which may appear around 3000 cm⁻¹. The absence of a broad O-H band (around 3200-3600 cm⁻¹) and a C=O band (around 1700 cm⁻¹) would confirm the structure is not a ring-opened diol or a carbonyl-containing isomer. oregonstate.edu In studies of other epoxides, the formation of the oxirane ring is confirmed by the appearance of peaks in the 1240-900 cm⁻¹ range. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric "breathing" vibration of the oxirane ring, typically found around 1270 cm⁻¹, is often strong in the Raman spectrum. This technique is particularly useful for studying reactions in aqueous media, where water absorption can be problematic in IR spectroscopy.

Table 5: Characteristic Vibrational Frequencies for this compound Frequencies are approximate and based on typical values for the functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (alkane) | Stretching | 2850-2960 |

| C-H (oxirane) | Stretching | ~3000-3050 |

| C-O-C (ether & oxirane) | Stretching | 1050-1250 |

| Oxirane Ring | Asymmetric Stretching | ~1250 |

| Oxirane Ring | Symmetric "Breathing" | ~800-950 |

X-ray Crystallography for Absolute Stereochemical Determination (if applicable to derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. While this compound is a liquid at room temperature, this technique is highly applicable to its solid derivatives.

If a chiral derivative of this compound can be synthesized and grown into a suitable single crystal, X-ray diffraction analysis can provide precise bond lengths, bond angles, and the exact spatial arrangement of all atoms. researchgate.net This is particularly important for confirming the stereochemical outcome of asymmetric synthesis or reactions involving the oxirane ring. For instance, if a reaction leads to a crystalline diol or an adduct, X-ray crystallography can unambiguously establish the cis or trans relationship of the substituents and the absolute configuration at the stereocenters. chromatographyonline.com The analysis of intermolecular interactions within the crystal lattice, such as hydrogen bonding, can also provide insight into the solid-state behavior of the derivative. doaj.org

Future Research Directions and Emerging Applications

Development of More Sustainable and Green Synthetic Routes

The chemical industry's shift towards sustainability has spurred research into environmentally benign methods for synthesizing epoxides like 2-(2-ethoxyethyl)oxirane. Traditional methods often rely on hazardous oxidants, such as peroxy acids, and can generate significant waste. eurekalert.orgmdpi.com Future research is intensely focused on greener alternatives that minimize environmental impact and improve safety.